molecular formula C5H6BrClN2O2S B6180383 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 2613381-59-0

5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B6180383
CAS No.: 2613381-59-0
M. Wt: 273.5
InChI Key:
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Description

Amines and carboxylic acids are common functional groups in organic chemistry. Amines contain a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. Carboxylic acids contain a carbonyl group (C=O) and a hydroxyl group (OH), making them acidic . The compound you mentioned contains both of these functional groups, along with a bromine atom, which is often involved in electrophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the aminomethyl and carboxylic acid groups. Bromination would likely be one of the final steps, as bromine is a reactive halogen .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The aminomethyl group would be attached to one of the carbon atoms on the thiazole ring, and the carboxylic acid group would be attached to another carbon atom on the ring .


Chemical Reactions Analysis

Amines can participate in a variety of reactions, including nucleophilic substitution and base-catalyzed elimination . Carboxylic acids can undergo reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, amines are generally basic and can form hydrogen bonds, which could make this compound soluble in water . The presence of the carboxylic acid group could also contribute to its solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if this compound were used as a drug, its mechanism of action would depend on the biological target it interacts with .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride involves the reaction of 2-bromo-1,3-thiazole-4-carboxylic acid with formaldehyde and ammonium chloride to form 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-1,3-thiazole-4-carboxylic acid", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-thiazole-4-carboxylic acid in a suitable solvent.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the resulting 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid by filtration or other suitable means.", "Step 4: Dissolve the resulting compound in hydrochloric acid and stir at a suitable temperature for a suitable time.", "Step 5: Isolate the resulting 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride by filtration or other suitable means." ] }

2613381-59-0

Molecular Formula

C5H6BrClN2O2S

Molecular Weight

273.5

Purity

95

Origin of Product

United States

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